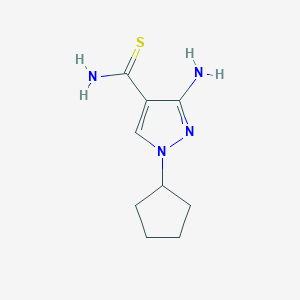

3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide

Overview

Description

“3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide” is a chemical compound with the molecular formula C9H14N4S . It’s a versatile material used in scientific research and exhibits unique properties that enable its application in various fields, including drug discovery, catalysis, and material science.

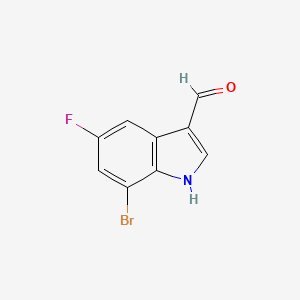

Molecular Structure Analysis

The molecular structure of “3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide” consists of a five-membered pyrazole ring attached to a cyclopentyl group and a carbothioamide group . The average mass of the molecule is 210.299 Da .Chemical Reactions Analysis

While specific chemical reactions involving “3-amino-1-cyclopentyl-1H-pyrazole-4-carbothioamide” are not available, pyrazoles in general are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its InChI code is 1S/C9H12N4/c10-5-7-6-13 (12-9 (7)11)8-3-1-2-4-8/h6,8H,1-4H2, (H2,11,12) and its InChI key is JWFXBAXRJTXECX-UHFFFAOYSA-N .Scientific Research Applications

Antimicrobial Activity

- Novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have shown promising antibacterial activities. These compounds were synthesized through cyclization reactions and evaluated for their effectiveness against bacteria (Pitucha et al., 2010).

- Another study focused on the inhibition of Haemophilus spp. by N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, demonstrating significant in vitro activity against both planktonic and biofilm-forming cells of H. influenzae and H. parainfluenzae, highlighting its potential as a design component for agents active against these pathogens (Kosikowska et al., 2013).

Anticancer Activity

- Pyrazole-1-carbothioamide nucleosides were synthesized and screened for antiproliferative activity against various human cancer cell lines. Some compounds exhibited significant IC50 values close to those of reference drugs, indicating potential anticancer applications (Radwan et al., 2019).

- A study on thiazolyl pyrazolin-5-one derivatives, modified from pyrazole-1-carbothioamide, showed good antioxidant activities as potential additives for lubricating oil, suggesting a different avenue of application with implications for industrial processes (Fadda et al., 2019).

Corrosion Inhibition

- The corrosion inhibition of mild steel in an acid medium by a newly synthesized pyrazole carbothioamide heterocycle was investigated. The study demonstrated the compound's strong adsorption on the steel surface and its effectiveness as a corrosion inhibitor, showing both chemisorption and physisorption interactions (Boudjellal et al., 2020).

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been found to interact with2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in the metabolism of certain amino acids .

Mode of Action

This interaction could potentially inhibit the enzyme, disrupting the normal metabolic processes .

Biochemical Pathways

Given its potential interaction with 2,2-dialkylglycine decarboxylase, it may influence the metabolic pathways associated with this enzyme .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability and its ability to reach its target sites within the body .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . These effects could be attributed to the compound’s interaction with its target enzyme, leading to disruption of essential metabolic processes .

properties

IUPAC Name |

3-amino-1-cyclopentylpyrazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4S/c10-8-7(9(11)14)5-13(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12)(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCFXKPCKLNNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

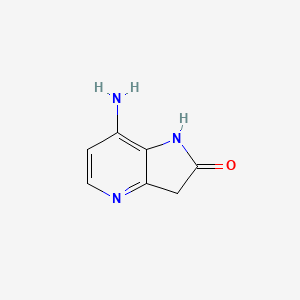

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)